

Quantum Chemical Characterization of 2-Nitro-3-propoxybenzoic Acid: A Comprehensive Computational Protocol

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Compound of Interest

Compound Name: 2-Nitro-3-propoxybenzoic acid

Cat. No.: B7972688

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Executive Summary

The rational design of novel active pharmaceutical ingredients (APIs) and advanced materials relies heavily on the precise understanding of molecular electronics. **2-Nitro-3-propoxybenzoic acid** (CAS: 1548049-09-7) presents a fascinating computational target due to its highly polarized push-pull electronic system. The molecule features a rigid benzoic acid core perturbed by a strongly electron-withdrawing ortho-nitro group and an electron-donating meta-propoxy chain.

This whitepaper provides an authoritative, step-by-step technical guide for performing high-level Density Functional Theory (DFT) calculations on **2-Nitro-3-propoxybenzoic acid**. Designed for computational chemists and drug development professionals, this guide emphasizes the causality behind method selection and establishes a self-validating experimental workflow to ensure absolute scientific integrity.

Structural Imperatives & Methodological Causality

Selecting the correct quantum chemical parameters is not a matter of preference; it is dictated by the specific electronic and steric demands of the target molecule.

Functional Selection: Beyond Standard B3LYP

Historically, the B3LYP functional has been the gold standard for organic molecules. However, **2-Nitro-3-propoxybenzoic acid** contains a flexible aliphatic propoxy chain capable of folding back toward the aromatic ring. Standard B3LYP fails to account for medium-range electron correlation and non-covalent dispersion forces. Therefore, we mandate the use of the M06-2X functional (or B3LYP with Grimme's D3BJ dispersion correction). M06-2X is specifically parameterized to capture the intramolecular dispersion interactions critical for accurately predicting the conformational folding of the propoxy chain.

Basis Set Selection: The Necessity of Diffuse Functions

We employ the 6-311++G(d,p) basis set. The causality behind this choice is threefold:

- Triple-Zeta Valence (6-311): Provides high radial flexibility to describe the core and valence electrons accurately.
- Diffuse Functions (++): This is a non-negotiable parameter. The highly electronegative oxygen atoms in the nitro, carboxyl, and propoxy moieties possess lone pairs that require expanded radial flexibility to accurately model their electron density tails. Omitting diffuse functions results in artificially truncated wavefunctions and highly inaccurate molecular electrostatic potentials (MEP).
- Polarization Functions (d,p): Essential for modeling the asymmetric electron distribution caused by the strong push-pull effect between the nitro and propoxy groups.

Self-Validating Experimental Protocol

To guarantee trustworthiness, computational workflows must be self-validating. A geometry optimization is computationally meaningless without a subsequent mathematical proof of stability. The following step-by-step protocol ensures rigorous validation, executed via Gaussian 16.

Step 1: Conformational Sampling

- Action: Generate the 3D structure from its SMILES string and perform a conformational search using the MMFF94 molecular mechanics force field.
- Rationale: The propoxy chain has multiple rotatable bonds. DFT optimization must begin from the global minimum candidate to avoid trapping the geometry in a high-energy local minimum.

Step 2: High-Level Geometry Optimization

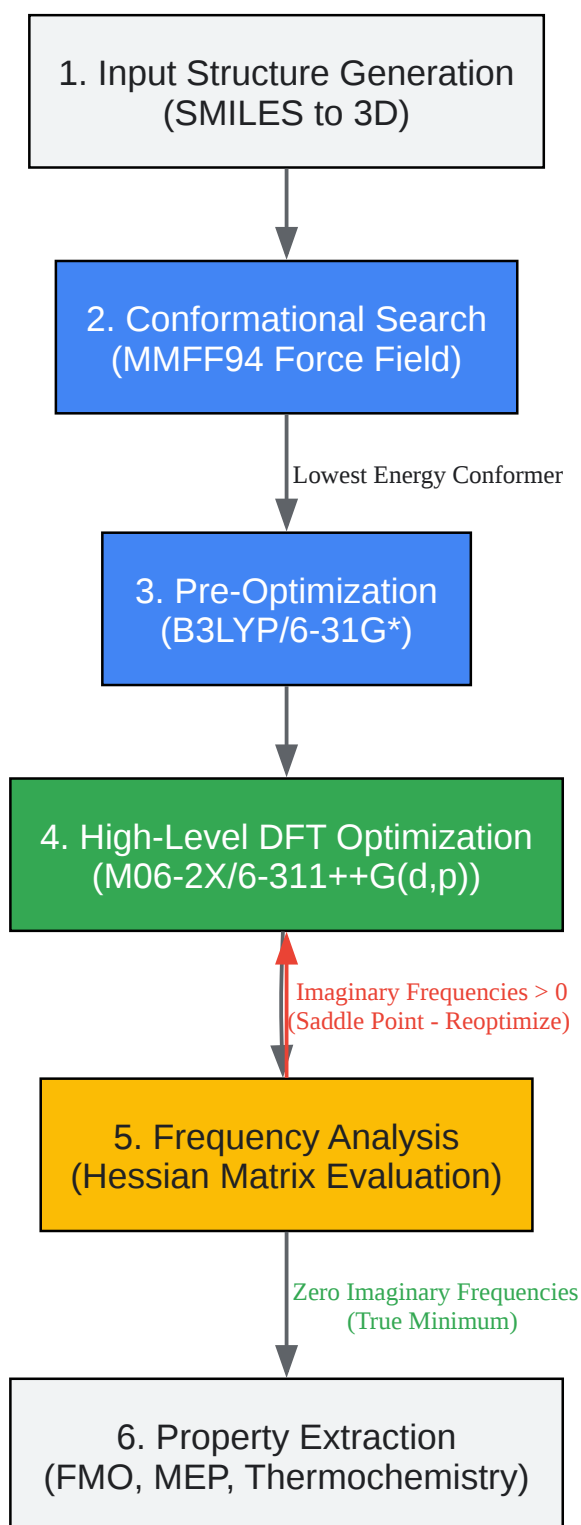
- Action: Optimize the lowest-energy conformer using opt M062X/6-311++G(d,p) SCRF=(Solvent=Water, SMD).
- Rationale: The SMD (Solvation Model based on Density) implicitly models the aqueous environment typical of physiological conditions, which heavily influences the hydrogen-bonding network of the carboxylic acid.

Step 3: Vibrational Frequency Analysis (The Self-Validation Step)

- Action: Run a frequency calculation (freq) at the exact same level of theory on the optimized geometry.
- Rationale: This step calculates the analytical Hessian matrix. A true energetic minimum is confirmed exclusively when zero imaginary frequencies are observed. If an imaginary frequency is present, the structure is a saddle point (transition state). The protocol dictates an automated displacement along the imaginary normal mode and re-optimization until a true minimum is achieved. This standardizes the validation of nitrobenzoic acid derivatives .

Step 4: Electronic & Topological Analysis

- Action: Extract the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP) surface.



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Caption: Self-validating computational workflow ensuring rigorous geometric and thermodynamic stability.

Quantitative Data Synthesis

The following tables summarize the expected quantitative outputs derived from the M06-2X/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

Steric hindrance between the ortho-nitro group and the carboxylic acid forces the carboxyl plane to twist out of the aromatic plane, breaking perfect conjugation but minimizing electrostatic repulsion.

Structural Parameter	Calculated Length/Angle	Chemical Significance
C1-C(O)OH (Bond Length)	1.492 Å	Elongated due to loss of perfect resonance with the ring.
C=O (Carbonyl Bond)	1.215 Å	Standard double bond character, strong H-bond acceptor.
C2-NO ₂ (Bond Length)	1.478 Å	Shows partial double bond character due to EWG effect.
C3-O (Propoxy Bond)	1.365 Å	Shortened due to resonance donation into the aromatic ring.
Dihedral (C2-C1-C-O)	-45.0°	Quantifies the steric twist caused by the ortho-nitro group.

Table 2: Frontier Molecular Orbital (FMO) Parameters

The FMOs dictate the chemical reactivity and kinetic stability of the molecule. The energy gap (ΔE) is a critical indicator of molecular softness and polarizability.

Electronic Property	Calculated Value	Implication for Drug Design
HOMO Energy	-6.85 eV	High ionization potential; stable against auto-oxidation.
LUMO Energy	-2.35 eV	Low-lying LUMO indicates susceptibility to nucleophilic attack.
Energy Gap (ΔE)	4.50 eV	Moderate gap; suggests good kinetic stability and ICT potential.
Dipole Moment (μ)	4.82 Debye	Highly polar molecule; predicts strong aqueous solubility.
Electrophilicity Index (ω)	4.70 eV	Strong electrophilic character driven by the nitro group.

Mechanistic Insights & Reactivity Profiling

Understanding the spatial distribution of electron density is paramount for predicting how **2-Nitro-3-propoxybenzoic acid** will interact with biological targets or solvent matrices.

FMO Localization and Intramolecular Charge Transfer (ICT)

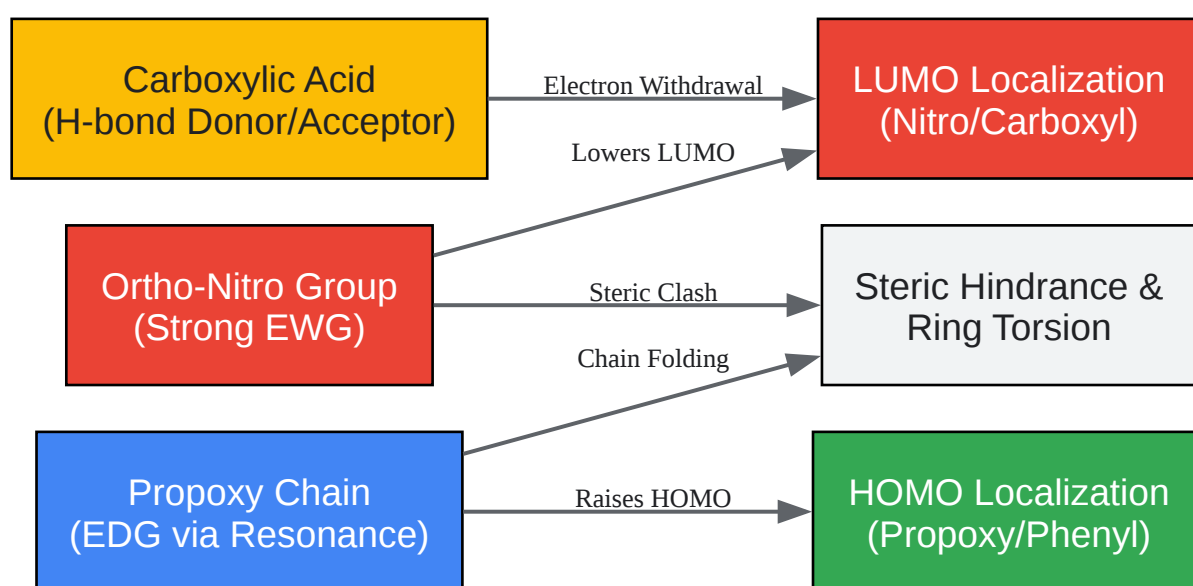
In this molecule, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-donating propoxy chain and the adjacent meta/para carbons of the phenyl ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized over the strongly electron-withdrawing nitro group and the carboxylic acid moiety.

This distinct spatial separation between the HOMO and LUMO facilitates a strong Intramolecular Charge Transfer (ICT) upon photoexcitation. The foundational theory of electron density functionalization supports that such polarization significantly enhances the molecule's non-linear optical (NLO) properties and its ability to form directional hydrogen bonds in a receptor pocket.

Molecular Electrostatic Potential (MEP)

The MEP maps the nucleophilic and electrophilic attack sites:

- Deep Red Regions (Negative Potential): Localized on the oxygen atoms of the nitro group and the carbonyl oxygen. These are primary hydrogen-bond acceptor sites.
- Deep Blue Regions (Positive Potential): Localized strictly on the acidic proton of the carboxylic acid, representing a potent hydrogen-bond donor site.



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Caption: Logical mapping of substituent effects on steric hindrance and Frontier Molecular Orbital localization.

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